N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide
Overview
Description
N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide, also known as DNFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNFB is a member of the sulfonamide family of compounds, which are known for their diverse range of biological activities. In
Mechanism Of Action
The mechanism of action of N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide reduces tumor growth and inflammation in animal models. N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide has also been shown to have low toxicity and is well-tolerated in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide is its potential applications in cancer research and anti-inflammatory therapy. N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide has been shown to be effective in vitro and in vivo, making it a promising candidate for further research. However, there are also limitations to the use of N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide in lab experiments. N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide is a complex compound that requires careful handling and purification to ensure high yields and purity. Additionally, the mechanism of action of N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide is not fully understood, making it difficult to optimize its use in lab experiments.
Future Directions
There are a number of future directions for research on N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide. One area of research is the optimization of the synthesis method to improve yields and purity. Another area of research is the elucidation of the mechanism of action of N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide, which could lead to the development of more effective cancer therapies and anti-inflammatory agents. Additionally, further studies are needed to determine the toxicity and safety of N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide in humans, as well as its potential applications in other areas of scientific research.
Scientific Research Applications
N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide is in the field of cancer research. N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
properties
IUPAC Name |
N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S/c1-4-19(5-2)28(24,25)14-7-9-16(15(11-14)20(22)23)27-17-8-6-13(12-21)10-18(17)26-3/h6-12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTZJSQDGLZZJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162449 | |
Record name | N,N-Diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide | |
CAS RN |
556020-33-8 | |
Record name | N,N-Diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556020-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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